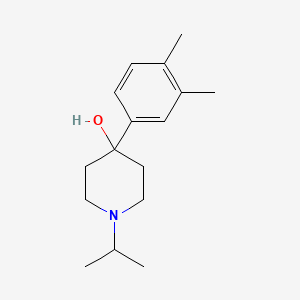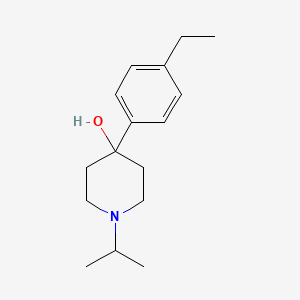
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyl group, and an isopropyl group attached to a 3,4-dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the isopropyl group, followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Introduction of different alkyl or aryl groups at the piperidine ring.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine may be used to study the interactions of small molecules with biological targets. Its structural features can help in understanding the binding mechanisms of similar compounds.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be used in the production of various chemicals, including agrochemicals and materials for advanced technologies.
作用機序
The mechanism by which 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the isopropyl group can form hydrogen bonds and hydrophobic interactions, respectively, with biological macromolecules. The piperidine ring can also participate in ionic interactions, contributing to the compound's binding affinity and specificity.
類似化合物との比較
Piperidine derivatives
Phenol derivatives
Isopropyl-substituted compounds
Uniqueness: 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLWKRHYWZGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)







